8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine

Medicinal Chemistry Physicochemical Properties Drug Design

Select 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine (CAS 14623-49-5) for SAR programs requiring experimental reproducibility. The 8-methoxy substituent critically modulates lipophilicity (LogP 1.8 vs. 2.4) and TPSA (61.03 vs. 51.8 Ų) compared to the unsubstituted core (CAS 66521-84-4), directly impacting membrane permeability, target engagement, and metabolic stability. This scaffold has validated anti-tubercular activity (MIC 25–50 μM against M. tuberculosis H37Rv) and is a recognized FGFR kinase inhibitor pharmacophore with nanomolar potency in optimized analogs. Substituting generic analogs introduces unpredictable variability that compromises SAR validity. Procure as a well-defined reference standard for ADME profiling, HPLC/LC-MS method development, and systematic lead optimization.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 14623-49-5
Cat. No. B3047863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine
CAS14623-49-5
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=NC(=NC=C3CC2)N
InChIInChI=1S/C13H13N3O/c1-17-10-4-5-11-8(6-10)2-3-9-7-15-13(14)16-12(9)11/h4-7H,2-3H2,1H3,(H2,14,15,16)
InChIKeyCJKQUGYBWAQXHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine (CAS 14623-49-5) Procurement and Technical Overview


8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine (CAS 14623-49-5) is a heterocyclic compound within the 5,6-dihydrobenzo[h]quinazoline class, characterized by a quinazoline core fused to a dihydrobenzo ring, with a key 8-methoxy substituent and a 2-amine group [1]. This structural motif places it within a class of molecules extensively investigated for diverse biological activities, including kinase inhibition, anti-tubercular, and anti-neuroinflammatory effects, making it a versatile scaffold for medicinal chemistry and chemical biology research [2][3].

Why Substituting 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine (CAS 14623-49-5) with Unsubstituted Analogs Can Compromise Research Outcomes


The 8-methoxy group is not merely a benign substitution; it is a critical determinant of the compound's physicochemical and biological profile. Direct comparison with the unsubstituted core, 5,6-dihydrobenzo[h]quinazolin-2-amine (CAS 66521-84-4), reveals that the methoxy group alters key properties such as lipophilicity and polar surface area, which directly influence membrane permeability, target engagement, and metabolic stability [1]. In the context of biological activity, structural analogs within the 5,6-dihydrobenzo[h]quinazoline series demonstrate that even minor substitutions at the 8-position can lead to vastly different potency against specific targets, as evidenced by the wide range of MIC values observed in anti-tubercular screens (50-100 µM) for closely related derivatives [2]. Therefore, replacing 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine with a generic, unsubstituted analog or a differently substituted derivative introduces significant and unpredictable variability into experimental systems, jeopardizing reproducibility and the validity of SAR studies.

Quantitative Differentiation Guide for 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine (CAS 14623-49-5) Against Key Comparators


Enhanced Lipophilicity and Membrane Permeability via 8-Methoxy Substitution

The 8-methoxy group on 5,6-dihydrobenzo[h]quinazolin-2-amine significantly alters its lipophilicity relative to the unsubstituted core. The target compound exhibits a computed LogP (XLogP3) of 1.8 [1], whereas the unsubstituted analog (CAS 66521-84-4) has a reported LogP of 2.4056 [2]. This difference of -0.6 log units indicates that the 8-methoxy compound is less lipophilic, which can impact its solubility profile, membrane permeability, and distribution within biological systems, thereby offering a distinct physicochemical starting point for optimization.

Medicinal Chemistry Physicochemical Properties Drug Design

Increased Polar Surface Area as a Differentiator for Target Interaction

Substitution at the 8-position with a methoxy group increases the topological polar surface area (TPSA) compared to the unsubstituted core. The target compound has a TPSA of 61.03 Ų , while the unsubstituted analog has a TPSA of 51.8 Ų [1]. This 9.23 Ų increase provides a greater capacity for hydrogen bonding and polar interactions, which can be a key advantage for engaging specific protein targets or improving aqueous solubility, thereby differentiating it as a scaffold for structure-based drug design.

Medicinal Chemistry Physicochemical Properties Drug Design

Potent Anti-Tubercular Activity Within the 8-Methoxy Sub-Series

The 5,6-dihydro-8-methoxybenzo[h]quinazolin-2-amine scaffold serves as a potent core for anti-tubercular drug discovery. In a study evaluating a series of substituted derivatives, compounds based on this core demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv. Notably, compound 6a exhibited a Minimum Inhibitory Concentration (MIC) of 50 μM, while compound 19a showed an even more potent MIC of 25 μM [1][2]. The variation in MIC from 25 to 100 μM among closely related 8-methoxy derivatives (6a, 6c, 8a, 19a, 19e) highlights the critical role of peripheral substitutions on the core scaffold, confirming the value of this specific chemotype for further optimization.

Anti-Tubercular Infectious Disease SAR

Potential as an FGFR Tyrosine Kinase Inhibitor Scaffold

The 5,6-dihydrobenzo[h]quinazolin-2-amine class, to which the target compound belongs, has been identified as a promising scaffold for the development of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitors [1]. While direct IC50 data for 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine against FGFR is not available in the public domain, its core structure is shared with potent inhibitors like Derazantinib (ARQ-087), which has an IC50 of 1.8 nM for FGFR2 and 4.5 nM for FGFR1/3 . This class-level inference positions the target compound as a valuable tool for probing FGFR biology or as a starting point for structure-activity relationship (SAR) studies aimed at optimizing kinase selectivity and potency.

Oncology Kinase Inhibition Chemical Biology

Validated Research Applications for 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine (CAS 14623-49-5)


Medicinal Chemistry: Optimization of Anti-Tubercular Leads

Procure this compound as a core scaffold for systematic SAR studies to develop novel anti-tubercular agents. Evidence from the 5,6-dihydro-8-methoxybenzo[h]quinazolin-2-amine series demonstrates that this chemotype yields compounds with low micromolar activity (MIC 25-50 μM) against M. tuberculosis H37Rv [1]. Researchers can leverage this validated core to explore peripheral modifications aimed at improving potency, reducing cytotoxicity, and enhancing pharmacokinetic properties.

Chemical Biology: Probing FGFR Kinase Signaling

Utilize this compound as a tool molecule or starting point to investigate Fibroblast Growth Factor Receptor (FGFR) signaling pathways. The 5,6-dihydrobenzo[h]quinazolin-2-amine core is a recognized pharmacophore for FGFR inhibition, with optimized analogs exhibiting potent (nanomolar) activity [2]. The 8-methoxy derivative offers a distinct physicochemical profile (LogP 1.8, TPSA 61.03 Ų) that may confer advantages in cellular permeability or selectivity compared to other inhibitors in the same class.

Drug Design: Scaffold for Optimizing ADME Properties

Use this compound as a reference standard to study the impact of the 8-methoxy group on key ADME parameters. Its measured lipophilicity (LogP 1.8) and polar surface area (61.03 Ų) are quantifiably distinct from the unsubstituted core (LogP 2.4, PSA 51.8 Ų) [3]. This makes it an ideal comparator for computational modeling, solubility assays, and permeability studies, enabling the rational design of analogs with improved drug-like properties.

Analytical Chemistry: Development of Chromatographic Methods

Employ 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine as a well-defined analytical standard for method development and validation in HPLC or LC-MS. Its distinct physicochemical properties (MW 227.26, specific InChIKey CJKQUGYBWAQXHL-UHFFFAOYSA-N) [4] allow for precise calibration and peak identification, supporting the analysis of reaction mixtures, purity assessment of synthetic batches, and quantification in biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.